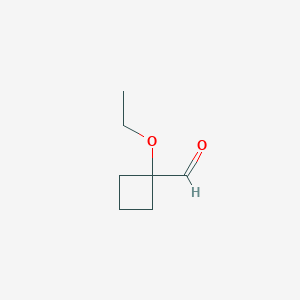

1-Ethoxycyclobutane-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-ethoxycyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C7H12O2/c1-2-9-7(6-8)4-3-5-7/h6H,2-5H2,1H3 |

InChI Key |

ZXNAXYJXTICMBP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCC1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethoxycyclobutane 1 Carbaldehyde

Reactivity of the Carbaldehyde Functionality

The aldehyde group in 1-ethoxycyclobutane-1-carbaldehyde (B6146447) is the primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.comyoutube.com This fundamental reaction proceeds via the formation of a tetrahedral intermediate. libretexts.org The rate and outcome of these additions can be influenced by steric hindrance around the carbonyl group and the electronic nature of the substituents.

General nucleophilic addition reactions applicable to aldehydes suggest that this compound would react with a range of nucleophiles. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) would likely add to the carbonyl group to form secondary alcohols. Similarly, the addition of cyanide ion (from a source like HCN or NaCN) would be expected to yield a cyanohydrin. libretexts.org

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Nucleophile (Reagent) | Predicted Product |

| Grignard Reagent (e.g., CH₃MgBr) | 1-(1-Ethoxycyclobutyl)ethanol |

| Cyanide (e.g., NaCN/HCl) | 2-(1-Ethoxycyclobutyl)-2-hydroxyacetonitrile |

| Hydride (e.g., NaBH₄) | (1-Ethoxycyclobutyl)methanol (B2908662) |

This table presents predicted products based on general aldehyde reactivity and is not based on specific experimental data for this compound.

Condensation and Cyclization Reactions

Aldehydes are well-known to participate in condensation reactions, such as the aldol (B89426) and Wittig reactions. In a base-catalyzed aldol condensation, the enolate of one aldehyde molecule could add to the carbonyl of another, though this is less common for sterically hindered aldehydes. More relevant would be crossed-aldol reactions with other carbonyl compounds or intramolecular variants if a suitable enolizable proton were present elsewhere in a more complex derivative.

The Wittig reaction, involving the use of a phosphorus ylide (a Wittig reagent), would be expected to convert the aldehyde into an alkene. The stereochemical outcome of such reactions can often be controlled by the choice of ylide and reaction conditions.

Oxidative Transformations of the Aldehyde Group

Aldehydes are readily oxidized to carboxylic acids. libretexts.orgorganic-chemistry.orgorganic-chemistry.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from Jones reagent), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. It is highly probable that this compound can be oxidized to 1-ethoxycyclobutane-1-carboxylic acid. The related compound, 1-ethoxycarbonyl cyclobutane-1-carboxylic acid, is commercially available, suggesting the stability of this type of substituted cyclobutane (B1203170) carboxylic acid. sigmaaldrich.com

Table 2: Potential Oxidizing Agents for the Conversion of this compound to 1-Ethoxycyclobutane-1-carboxylic acid

| Oxidizing Agent | Typical Conditions |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Room temperature |

| Potassium Permanganate (KMnO₄) | Basic, followed by acidic workup |

| Silver(I) oxide (Tollens' Reagent) | Ammoniacal solution |

This table is based on general methods for aldehyde oxidation and does not represent specific experimental results for this compound.

Reductive Transformations for Stereo-Controlled Synthesis

The reduction of the aldehyde group in this compound would yield the primary alcohol, (1-ethoxycyclobutyl)methanol. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices for this purpose. youtube.comlibretexts.org The commercial availability of (1-ethoxycyclobutyl)methanol supports the feasibility of this reduction. smallmolecules.combldpharm.comparchem.comats-mall.comlabgle.com

Given that the carbon atom bearing the aldehyde group is not a stereocenter, the reduction itself does not directly lead to stereoisomers unless a chiral reducing agent is used or if there are other stereocenters in the molecule that could influence the reaction.

Reactions Involving the Cyclobutane Ring System

The four-membered ring of cyclobutane possesses significant ring strain, which can be a driving force for ring-opening reactions, particularly when activated by appropriate functional groups.

Ring-Opening Reactions and Associated Mechanisms

The presence of both an electron-donating ethoxy group and an electron-withdrawing carbaldehyde group on the same carbon atom classifies this molecule as a donor-acceptor cyclobutane. Such systems are known to undergo ring-opening reactions under thermal or Lewis acidic conditions. researchgate.net

For instance, treatment with a Lewis acid could coordinate to the carbonyl oxygen, enhancing the electrophilicity of the system and promoting the cleavage of one of the adjacent C-C bonds of the cyclobutane ring. This would generate a zwitterionic or diradical intermediate that could be trapped by a nucleophile or undergo rearrangement. The regioselectivity of the ring opening would be influenced by the stability of the resulting intermediates. Thermal ring-opening of cyclobutenes, a related system, is a well-studied pericyclic reaction governed by the Woodward-Hoffmann rules, proceeding in a conrotatory or disrotatory fashion depending on the conditions. masterorganicchemistry.comresearchgate.netimperial.ac.uk While this compound is not a cyclobutene (B1205218), under certain conditions, elimination could potentially lead to a cyclobutene intermediate, which could then undergo electrocyclic ring opening.

Cycloaddition Chemistry Involving Cyclobutane Intermediates

While the saturated cyclobutane ring of this compound is not itself a typical participant in cycloaddition reactions, the molecule can be a precursor to intermediates that readily engage in such transformations. The chemistry of donor-acceptor (DA) cyclobutanes, which possess both an electron-donating and an electron-withdrawing group, is particularly relevant. researchgate.net In this compound, the ethoxy group acts as a donor and the carbaldehyde as an acceptor. Under Lewis acid catalysis, these activated cyclobutanes can undergo ring-opening to form a 1,4-dipolar intermediate. This intermediate can then be trapped by various dipolarophiles in formal [4+n] cycloaddition reactions. researchgate.net

For instance, the reaction with aldehydes or imines could lead to the formation of six-membered heterocyclic rings. researchgate.net The general mechanism involves the coordination of a Lewis acid to the aldehyde carbonyl, which enhances its electron-withdrawing nature and facilitates the cleavage of the cyclobutane ring to generate the key dipolar species.

Furthermore, the aldehyde group itself can participate directly in cycloaddition reactions. For example, it can act as a dienophile in hetero-Diels-Alder reactions, particularly when activated by a Lewis acid. The [2+2] cycloaddition of the carbonyl group with ketenes or other suitable partners can also be envisioned, leading to the formation of oxetane (B1205548) rings. acs.org

Ring Expansion/Contraction Reactions

The inherent ring strain of the cyclobutane moiety in this compound makes it susceptible to rearrangement reactions that either expand the ring to a more stable five-membered system or contract it to a three-membered ring. acs.org

Ring Expansion: Ring expansions are often driven by the formation of a carbocation adjacent to the ring. wikipedia.org For example, conversion of the aldehyde in this compound to a functional group that can generate a carbocation (e.g., via a Tiffeneau-Demjanov rearrangement) would induce a one-carbon expansion. This process would likely lead to a mixture of 2-ethoxycyclopentanone isomers. wikipedia.org

Ring Contraction: Ring contraction can be achieved through various methods, including the Wolff rearrangement of an α-diazoketone derived from the parent aldehyde. wikipedia.org If this compound were converted to the corresponding α-diazo ketone, photolytic or thermal conditions could induce the loss of dinitrogen and subsequent rearrangement to form a cyclopropyl (B3062369) ester derivative. wikipedia.org Another pathway involves the Favorskii rearrangement of an α-haloketone, which could be synthesized from the starting aldehyde. wikipedia.org

A summary of potential ring rearrangement reactions is presented below.

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Tiffeneau-Demjanov Rearrangement (Expansion) | 1. HCN, 2. LiAlH₄, 3. HNO₂ | 2-Ethoxycyclopentanone |

| Wolff Rearrangement (Contraction) | 1. (i) Br₂, NaOH (ii) CH₂N₂ 2. hv or Δ | Ethyl 1-ethoxycyclopropane-1-carboxylate |

| Favorskii Rearrangement (Contraction) | 1. Br₂, H⁺ 2. NaOEt | Ethyl 1-ethoxycyclopropane-1-carboxylate |

Studies on Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies on this compound are not available in the published literature. However, the elucidation of its reaction pathways can be inferred from extensive studies on analogous systems.

Investigating the reaction mechanisms for this compound would involve a combination of experimental and computational methods.

Cycloaddition and Rearrangement Reactions: For reactions involving ring-opening, such as the formal [4+2] cycloaddition of DA cyclobutanes, the key is to prove the existence of the proposed 1,4-dipolar intermediate. researchgate.net This can be done through trapping experiments with various dipolarophiles. Kinetic studies would help determine the rate-determining step, which is typically the initial ring-opening. Computational chemistry, particularly Density Functional Theory (DFT), would be invaluable for mapping the potential energy surface of the reaction. acs.org These calculations can identify the structures of transition states for ring-opening, rotation of the resulting termini, and the final cycloaddition step, providing insight into the reaction's stereoselectivity. acs.org

Ether Cleavage: The mechanism of acid-catalyzed ether cleavage can be probed using stereochemical studies. For example, if a chiral analog were used, inversion of configuration at the reaction center would be strong evidence for an Sₙ2 mechanism, while racemization would suggest an Sₙ1 pathway. masterorganicchemistry.com Kinetic studies would likely show that the reaction rate is dependent on the concentrations of both the ether and the acid, which is characteristic of this type of reaction.

By applying these established methodologies, a detailed understanding of the reaction pathways and transition states for the diverse transformations of this compound could be achieved.

Kinetic Isotope Effect Studies for Rate-Determining Steps

A kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org This change in rate can reveal whether a particular bond is broken in the rate-determining step of a reaction. hw.ac.uk For instance, a primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken in the slowest step. hw.ac.uk

Despite the utility of this method, specific studies detailing the kinetic isotope effect for reactions involving this compound have not been found in the current body of scientific literature. Such studies would be invaluable for understanding the transition states of its reactions, for example, in cycloadditions or ring-opening reactions, which are common for strained cyclobutane rings. researchgate.net

Influence of Reaction Conditions on Reaction Outcomes

The outcome of chemical reactions is highly dependent on various conditions such as temperature, pressure, solvent, and the presence of catalysts. msu.edu These factors can influence reaction rates, selectivity (chemo-, regio-, and stereoselectivity), and even the nature of the products formed.

For donor-acceptor cyclobutanes, reaction pathways can be significantly affected by the choice of catalyst and nucleophile. For example, Lewis acids like aluminum chloride can mediate Friedel-Crafts-type ring-opening reactions with electron-rich arenes. researchgate.net Similarly, the choice of solvent can dramatically alter reaction yields. beilstein-journals.org

Stereochemical Control and Asymmetric Synthesis Involving 1 Ethoxycyclobutane 1 Carbaldehyde

Diastereoselective Transformations of the Carbaldehyde Group

The control of diastereoselectivity in nucleophilic additions to the carbaldehyde group of 1-ethoxycyclobutane-1-carbaldehyde (B6146447) would be governed by the interplay of steric and electronic effects of the cyclobutane (B1203170) ring and its substituents.

Substrate-Controlled Diastereoselectivity

In the absence of external chiral influences, the inherent structure of this compound would be the sole determinant of diastereoselectivity. The approach of a nucleophile to the carbonyl carbon would be influenced by the conformation of the cyclobutane ring. Cyclobutanes are known to exist in a puckered conformation to alleviate some of the torsional strain. The relative orientation of the ethoxy and carbaldehyde groups in the preferred conformation would dictate the facial bias for nucleophilic attack. However, without experimental data, any prediction of the preferred diastereomer remains speculative.

Reagent-Controlled Diastereoselectivity

The use of chiral reagents could, in principle, override any inherent facial bias of the substrate. For instance, the use of a chiral reducing agent for the synthesis of the corresponding alcohol, or the addition of an organometallic reagent bearing a chiral ligand, could lead to high levels of diastereoselectivity. The choice of reagent and reaction conditions would be critical in achieving the desired stereochemical outcome.

Enantioselective Synthesis via Chiral Catalysis or Auxiliaries

The creation of a chiral center at the carbaldehyde group through enantioselective methods represents a significant synthetic challenge.

Asymmetric Carbon-Carbon Bond Forming Reactions at the Aldehyde

The application of modern asymmetric catalysis, such as organocatalysis or transition-metal catalysis, could provide a route to enantiomerically enriched products. For example, a proline-catalyzed aldol (B89426) reaction or a chiral Lewis acid-catalyzed allylation could potentially be employed. The success of such an approach would depend on the ability of the catalyst to effectively differentiate between the two enantiotopic faces of the aldehyde.

Asymmetric Reduction of the Aldehyde Moiety

The asymmetric reduction of the carbaldehyde to the corresponding primary alcohol is another key transformation where enantioselectivity is crucial. Catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or ruthenium- and rhodium-based transfer hydrogenation catalysts, are powerful tools for the enantioselective reduction of prochiral ketones and aldehydes. The application of these methods to this compound would be of interest, though no such studies have been reported.

Conformational Analysis and Stereoelectronic Effects on Reactivity

A thorough understanding of the conformational preferences of this compound is fundamental to predicting its reactivity and stereochemical outcomes. The puckered nature of the cyclobutane ring, combined with the anomeric effect potentially arising from the interaction between the oxygen lone pairs of the ethoxy group and the σ* orbital of the C-C bond of the ring, would influence the molecule's ground-state geometry. Furthermore, stereoelectronic effects, such as the alignment of orbitals during a reaction, would play a critical role in transition state stabilization and, consequently, in determining the stereoselectivity of a given transformation. Detailed computational studies and spectroscopic analysis would be required to elucidate these aspects for this compound.

Due to the lack of specific research on this compound, no data tables can be generated at this time.

Stereoelectronic Interactions Governing Reaction Pathways

Stereoelectronic effects, which refer to the influence of orbital overlap on the geometric and energetic properties of a molecule, play a crucial role in the reactivity of this compound. These effects can dictate reaction pathways and influence the stability of transition states, thereby affecting stereoselectivity.

In reactions involving the carbonyl group, the alignment of the incoming nucleophile's HOMO with the LUMO of the carbonyl is critical. The puckered nature of the cyclobutane ring can lead to non-ideal orbital overlaps, potentially raising the activation energy of a reaction. Conversely, specific conformations might be stabilized by favorable hyperconjugative interactions between the orbitals of the substituents and the C-C bonds of the ring.

For reactions that involve the cyclobutane ring itself, such as ring-opening reactions, stereoelectronic effects are paramount. For example, the thermal electrocyclic ring-opening of cyclobutenes is governed by the principles of orbital symmetry, leading to highly stereospecific outcomes. researchgate.netacs.org While this compound is saturated, related strained systems demonstrate the profound impact of stereoelectronics. In the ring-opening of donor-acceptor cyclobutanes, the stereochemistry of the products is often fully retained from the starting material, highlighting the role of stereoelectronic control. researchgate.net The ethoxy group (a donor) and the carbaldehyde group (an acceptor) on the same carbon atom create a "captodative" effect, which can influence the stability of radical or ionic intermediates that may form during certain reactions.

Chiral Resolution Techniques for this compound Enantiomers

Since this compound possesses a chiral center at the C1 position of the cyclobutane ring, it exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual properties and for applications where a single enantiomer is required. Several techniques can be applied for the chiral resolution of such a compound.

One of the most established methods is the formation of diastereomeric derivatives. wikipedia.org This involves reacting the racemic aldehyde with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. After separation, the chiral auxiliary is removed to yield the pure enantiomers of the original compound. For an aldehyde, a common approach would be to form a diastereomeric imine or acetal (B89532) using a chiral amine or alcohol, respectively.

Another powerful technique is chiral chromatography. youtube.com This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation. The choice of the CSP is critical and depends on the specific structure of the analyte.

Enzymatic resolution is another potential route. Enzymes are highly stereoselective catalysts and can be used to selectively react with one enantiomer of a racemic mixture. For example, an oxidoreductase could selectively oxidize the aldehyde of one enantiomer to a carboxylic acid, or selectively reduce it to an alcohol, allowing for the separation of the unreacted enantiomer.

Below is a table summarizing the general principles of these chiral resolution techniques applicable to this compound.

| Technique | Principle | Separation Method | Recovery of Enantiomer |

| Diastereomeric Derivative Formation | Reaction of the racemate with a chiral resolving agent to form diastereomers. | Crystallization or Chromatography | Cleavage of the chiral auxiliary. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | HPLC or GC | Direct collection of separated fractions. |

| Enzymatic Resolution | Stereoselective enzymatic transformation of one enantiomer. | Chromatography or Extraction | Separation of the transformed and untransformed enantiomers. |

Applications of 1 Ethoxycyclobutane 1 Carbaldehyde in Complex Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The inherent functionalities of 1-ethoxycyclobutane-1-carbaldehyde (B6146447) make it a promising starting material for a variety of chemical transformations. Its aldehyde group serves as a handle for numerous reactions, while the cyclobutane (B1203170) core provides a rigid, three-dimensional scaffold.

The aldehyde moiety is one of the most versatile functional groups in organic synthesis and can be readily transformed into a wide array of other groups. Standard synthetic operations could be applied to this compound to generate a library of functionalized cyclobutane derivatives.

Carbon-Chain Elongation: Reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and additions of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde would yield derivatives with extended carbon chains at the C1 position.

Functional Group Interconversion: The aldehyde can be oxidized to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. Conversely, reduction of the aldehyde with agents like sodium borohydride (B1222165) would yield the corresponding primary alcohol, (1-ethoxycyclobutyl)methanol (B2908662). This alcohol could be further functionalized, for instance, by conversion to halides or tosylates, enabling its use in nucleophilic substitution reactions.

These transformations would yield a variety of substituted cyclobutanes, which are valuable motifs in medicinal chemistry and materials science due to their conformational rigidity.

Spirocycles, compounds containing two rings connected by a single common atom, are increasingly important scaffolds in drug discovery due to their inherent three-dimensionality. researchgate.netscispace.com The C1 carbon of this compound is a quaternary, sp³-hybridized center, making it an ideal core for the synthesis of spirocyclic systems.

A potential synthetic strategy could involve a multi-step sequence. First, the aldehyde could be converted into a longer chain containing a reactive functional group. For example, a Wittig reaction could install an alkene, which could then be transformed into an epoxide or diol. Alternatively, addition of a Grignard reagent containing a protected alcohol or amine could be used. Subsequent intramolecular cyclization onto the cyclobutane ring or the newly formed side chain would forge the second ring, creating the spirocyclic junction at the C1 atom. The development of such intramolecular reactions is a key strategy for accessing diverse spirocyclic frameworks. mdpi.comrsc.orgnih.gov

Role in the Construction of Carbon Skeletons for Advanced Materials

The rigid and defined geometry of the cyclobutane ring makes it an attractive scaffold for the construction of advanced materials with controlled architectures, such as polymers and supramolecular assemblies.

While this compound is not itself a monomer for Ring-Opening Metathesis Polymerization (ROMP), it could serve as a key intermediate for creating a suitable monomer. ROMP is a powerful polymerization method that relies on the relief of ring strain in cyclic olefins, such as norbornene or cyclobutene (B1205218) derivatives. nih.gov

A synthetic route could involve a Wittig-type reaction between this compound and a phosphorus ylide bearing a strained olefin (e.g., a norbornenyl group). This would attach the polymerizable moiety to the cyclobutane core. The resulting monomer could then be subjected to ROMP to produce a "bottle-brush" polymer, where the 1-ethoxycyclobutane units are appended as side chains along the polymer backbone. Such polymers could have unique material properties conferred by the densely packed, rigid cyclobutane groups.

Supramolecular chemistry involves the design of molecules that can self-assemble into larger, ordered structures through non-covalent interactions. The defined three-dimensional structure of the cyclobutane ring makes it an excellent candidate for use as a rigid core or "scaffold" in such systems.

By functionalizing the this compound unit with recognition motifs—such as hydrogen bond donors/acceptors, aromatic rings for π-stacking, or metal-coordinating ligands—it could be engineered to assemble into discrete, higher-order structures. For example, converting the aldehyde to a carboxylic acid and an additional functional group elsewhere on the molecule could create a building block for forming molecular squares or capsules.

Synthetic Utility in Multi-Step Total Syntheses

The inherent ring strain of the cyclobutane core is a key feature that can be exploited in the total synthesis of complex molecules. researchgate.net Strained rings can undergo predictable ring-opening or ring-expansion reactions to furnish larger, more complex carbocyclic or heterocyclic systems that are otherwise difficult to access.

A plausible application of a this compound derivative in total synthesis would be as an intermediate in a tandem reaction sequence. For instance, after modification of the aldehyde group, the cyclobutane ring could be induced to undergo a rearrangement. Cationic, anionic, or thermal rearrangements could facilitate a ring expansion from the four-membered ring to a five- or six-membered ring, transferring the stereochemistry and substitution pattern of the cyclobutane precursor to the larger ring system in a controlled manner. This strategy is a powerful tool for building molecular complexity rapidly from a simple starting material.

The Synthetic Potential of this compound in Advanced Organic Chemistry

This compound is a bifunctional molecule featuring a strained cyclobutane ring, an aldehyde group, and an ethoxy substituent. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis. The aldehyde allows for a wide range of classical transformations, while the ethoxy group activates the quaternary carbon, and the strained four-membered ring can participate in ring-opening or rearrangement reactions. This article explores the documented and potential applications of this compound in specialized areas of complex organic synthesis.

While the cyclobutane motif is a core feature in numerous bioactive natural products and complex molecules, posing significant synthetic challenges, detailed studies specifically focusing on this compound are limited in widely accessible literature. researchgate.net Much of the research in this area has centered on related structures, such as alkoxy-activated cyclobutane-1,1-dicarboxylates, which have been studied for their utility in cycloaddition chemistry. uwo.carsc.org These related compounds serve as precursors to complex products by leveraging ring strain to generate dipolar intermediates. uwo.carsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 1 Ethoxycyclobutane 1 Carbaldehyde

Molecular Modeling and Conformational Analysis

Energy Minimization and Conformational Sampling

The conformational landscape of 1-ethoxycyclobutane-1-carbaldehyde (B6146447) is defined by the puckering of the cyclobutane (B1203170) ring and the rotation around the single bonds of its substituents. The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate torsional strain, resulting in axial and equatorial positions for substituents, similar to cyclohexane. acs.org The interplay between the torsional strain of the ring and the steric hindrance of the substituents determines the most stable conformations.

Computational methods, particularly quantum mechanical calculations like Density Functional Theory (DFT), are employed to perform energy minimization and map the potential energy surface of the molecule. acs.orgacs.org A common approach involves using a functional, such as B3LYP, with a standard basis set like 6-31+G(d) to optimize the geometry of various possible conformers. acs.org

For this compound, the key conformational variables include:

Ring Puckering: The degree of puckering and the orientation of the substituents in either pseudo-axial or pseudo-equatorial positions.

Substituent Orientation: The rotation around the C-O bond of the ethoxy group and the C-C bond of the carbaldehyde group.

Conformational sampling aims to identify all low-energy minima on the potential energy surface. The relative energies of these conformers provide a quantitative measure of their stability. In analogous studies of substituted cyclobutanes, it has been shown that the energy difference between conformers can be small, often within a few kcal/mol, indicating that multiple conformations may coexist at room temperature. acs.org The energy barriers associated with the inversion of the cyclobutane ring are typically calculated to be between 1.8 and 2.0 kcal/mol for monosubstituted derivatives. acs.org

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and based on typical values for substituted cyclobutanes, as direct computational data for this compound is not available in the provided search results.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|

| A | Equatorial-like ethoxy, anti-carbaldehyde | 0.00 | ~ +40 |

| B | Axial-like ethoxy, anti-carbaldehyde | 1.5 - 2.5 | ~ -35 |

| C | Equatorial-like ethoxy, gauche-carbaldehyde | 0.8 - 1.2 | ~ +40 |

Molecular Dynamics Simulations to Understand Dynamic Behavior

While energy minimization provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound in different environments, such as in solution. acs.orgfigshare.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of atoms evolve over time.

These simulations can reveal:

Conformational Interconversion: The frequency and pathways of transitions between different low-energy conformers, such as ring-flipping.

Solvent Effects: How interactions with solvent molecules influence the conformational preferences and dynamics of the solute.

Structural Rigidity: MD simulations on similar substituted cyclobutanes have shown that such molecules can be quite rigid, predominantly populating a single major conformer in solution. acs.org

The setup for an MD simulation would involve placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent). The interactions are governed by a force field, which is a set of parameters describing the potential energy of the system. The simulation is run for a sufficient length of time (typically nanoseconds) to sample the relevant molecular motions. Analysis of the resulting trajectory can provide information on the distribution of geometric parameters like bond lengths, angles, and dihedral angles over time.

Computational Design of Catalysts for Transformations Involving this compound

Computational chemistry is a pivotal tool in the rational design of catalysts for specific chemical transformations. nih.govmdpi.comacs.org For reactions involving this compound, such as aldol (B89426) additions, reductions, or cycloadditions, computational methods can be used to predict and optimize the performance of potential catalysts.

The process of computational catalyst design typically involves several steps:

Proposing a Catalytic Cycle: A plausible reaction mechanism is hypothesized, involving the interaction of the substrate (this compound), the catalyst, and any other reagents. For instance, in an organocatalyzed reaction, this would involve the formation of key intermediates like enamines or iminium ions. chemrxiv.org

Calculating Reaction Energetics: Quantum mechanical methods (like DFT) are used to calculate the energies of all reactants, intermediates, transition states, and products in the proposed cycle. acs.org This allows for the determination of activation barriers for each elementary step.

Identifying the Rate-Determining Step: The step with the highest activation energy is identified as the rate-determining step (RDS) of the reaction. acs.org An effective catalyst will lower the energy of this transition state.

Structure-Activity Relationship: By systematically modifying the structure of the catalyst in silico (e.g., changing functional groups) and recalculating the energy profile, a structure-activity relationship can be established. This helps in identifying catalyst scaffolds that are more likely to be efficient. Computational studies can rationalize the stereochemical outcome of reactions by analyzing the transition states leading to different stereoisomers. researchgate.net

For example, in designing an organocatalyst for an aldol reaction of this compound, computational chemists would model the transition states of the C-C bond-forming step. By comparing the energies of the transition states leading to different diastereomeric products, they can predict the selectivity of a given catalyst and suggest modifications to improve it.

Table 2: Illustrative Computational Data for a Hypothetical Catalyzed Aldol Reaction This table demonstrates the type of data generated in computational catalyst design studies. The values are for illustrative purposes.

| Catalyst | Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Uncatalyzed | TS-uncat | 35.2 | 1:1 |

| Catalyst X (Proline-based) | TS-syn | 22.5 | 92:8 |

| Catalyst X (Proline-based) | TS-anti | 24.1 | |

| Catalyst Y (Modified) | TS-syn | 20.1 | 99:1 |

| Catalyst Y (Modified) | TS-anti | 22.8 |

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Routes

The synthesis of highly substituted cyclobutane (B1203170) rings presents a considerable challenge in organic chemistry due to ring strain and the potential for undesired side reactions. Future research will likely focus on moving beyond traditional cycloaddition and ring-expansion methods to more innovative and efficient strategies.

Key Research Thrusts:

C-H Activation/Functionalization: Direct functionalization of C-H bonds on a pre-formed ethoxycyclobutane scaffold could offer a more atom-economical route to the target aldehyde. This would involve the development of selective catalysts capable of targeting a specific C-H bond in the presence of the ether and directing the installation of the formyl group or a precursor.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel [2+2] cycloadditions or radical-based pathways to construct the cyclobutane core under mild conditions. This approach could provide access to unique stereoisomers that are difficult to obtain through thermal methods.

Electrochemistry: Electrochemical synthesis offers a powerful tool for generating reactive intermediates under controlled conditions. Anodic oxidation of suitable precursors could facilitate the formation of the cyclobutane ring or the introduction of the aldehyde functionality, avoiding the need for harsh chemical oxidants.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The inherent ring strain and the presence of multiple functional groups in 1-Ethoxycyclobutane-1-carbaldehyde (B6146447) suggest a rich and largely unexplored reactive landscape. Future investigations are expected to uncover new transformations that leverage these features.

Potential Transformations:

Strain-Release Reactions: The high ring strain of the cyclobutane core can be harnessed as a driving force for ring-opening reactions, leading to the formation of linear or larger ring systems with high stereocontrol. The interplay between the ethoxy and carbaldehyde groups will likely influence the regioselectivity of these transformations.

Tandem/Cascade Reactions: The aldehyde functionality can serve as a handle for initiating cascade reactions, where a sequence of intramolecular transformations is triggered by a single event. This could lead to the rapid construction of complex molecular architectures from a relatively simple starting material.

Asymmetric Catalysis: The development of catalytic asymmetric reactions where the aldehyde acts as a prochiral center will be a significant area of focus. This would enable the synthesis of enantioenriched derivatives of this compound, which are crucial for applications in medicinal chemistry and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow processing offers numerous advantages, including improved safety, scalability, and reaction control. The synthesis and manipulation of this compound are well-suited for this technological shift.

Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors can handle reactive intermediates and exothermic reactions more safely due to the small reaction volumes and superior heat and mass transfer.

Precise Control: The ability to precisely control reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities.

Automation and High-Throughput Screening: Integrating flow reactors with automated platforms allows for the rapid screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes and novel transformations.

Development of Sustainable and Green Chemistry Approaches in Synthesis

Future synthetic efforts will undoubtedly be guided by the principles of green chemistry, aiming to minimize environmental impact and improve resource efficiency.

Green Chemistry Strategies:

Use of Renewable Feedstocks: Exploring routes that utilize bio-based starting materials for the synthesis of the cyclobutane core.

Solvent Minimization and Use of Greener Solvents: Developing solvent-free reaction conditions or employing environmentally benign solvents such as water, supercritical CO2, or bio-derived solvents.

Catalytic versus Stoichiometric Reagents: Prioritizing the development of catalytic methods to reduce the generation of stoichiometric waste.

Computational-Experimental Synergy for Accelerated Discovery

The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical research. Density Functional Theory (DFT) and other computational methods can provide deep insights into the structure, stability, and reactivity of this compound.

Applications of Computational Chemistry:

Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of potential reaction pathways, helping to understand unexpected outcomes and guide the design of more efficient reactions.

Prediction of Properties: Spectroscopic properties, such as NMR and IR spectra, can be calculated to aid in the characterization of new compounds.

Catalyst Design: Computational screening can be used to identify promising catalyst candidates for specific transformations, reducing the experimental effort required.

Potential for Applications in Niche Advanced Material Science Fields

The unique structural and electronic properties of this compound and its derivatives make them interesting candidates for applications in material science.

Potential Application Areas:

Functional Polymers: The aldehyde can be used as a monomer or a functional handle for the synthesis of polymers with tailored properties, such as thermal stability, optical clarity, or specific recognition capabilities.

Organic Electronics: Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where their electronic properties can be fine-tuned through chemical modification.

Molecular Scaffolding: The rigid cyclobutane core can serve as a scaffold for the precise three-dimensional arrangement of functional groups, leading to the development of new molecular sensors, hosts for guest molecules, or building blocks for self-assembled materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.